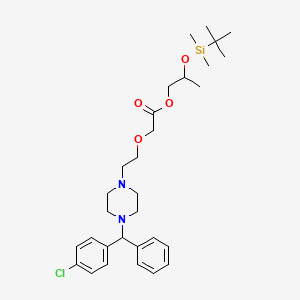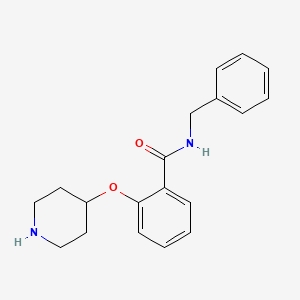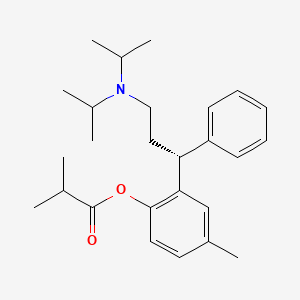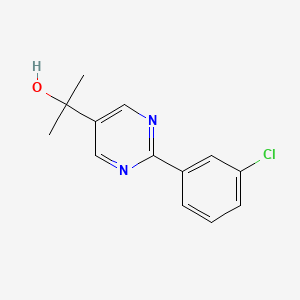![molecular formula C9H16BrNO2 B13851127 (1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol;bromide](/img/structure/B13851127.png)
(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Scopine Methobromide, also known as (1R,2R,4S,5S)-rel-7-Hydroxy-9,9-dimethyl-3-Oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide, is a derivative of the tropane alkaloid family. This compound has garnered attention due to its potential as a sedative, antispasmodic, and analgesic agent . It is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Scopine Methobromide involves the transesterification of methyl-di(2-thienyl)glycolate with scopine in a strongly basic environment. The reaction is typically carried out in an organic solvent such as toluene, xylene, or heptane, or preferably in a melt. Strong bases like metallic sodium, sodium hydride, sodium methoxide, or sodium ethoxide are used .
Industrial Production Methods: Industrial production of Scopine Methobromide follows similar synthetic routes but emphasizes high yield and purity. The process involves the coupling of scopine or Scopine Methobromide with di(2-thienyl)glycolate, followed by quaternization using methyl bromide .
Analyse Des Réactions Chimiques
Types of Reactions: Scopine Methobromide undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .
Applications De Recherche Scientifique
Scopine Methobromide has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry and as an intermediate in the synthesis of other compounds.
Biology: Studied for its potential effects on neurotransmission and receptor binding.
Medicine: Investigated for its sedative, antispasmodic, and analgesic properties.
Industry: Used in the development of pharmaceuticals and as a biochemical reagent .
Mécanisme D'action
The precise mechanism of action of Scopine Methobromide remains partially elusive. it is postulated that this compound operates by binding to the gamma-aminobutyric acid (GABA) receptor, a key player in the regulation of the nervous system. Through this binding process, Scopine Methobromide is believed to enhance the levels of GABA in the brain, potentially accounting for its sedative and anxiolytic effects .
Comparaison Avec Des Composés Similaires
Methscopolamine Bromide: A muscarinic antagonist used to treat peptic ulcers, nausea, vomiting, and motion sickness.
Tiotropium Bromide: A long-acting anticholinergic bronchodilator used in the management of chronic obstructive pulmonary disease.
Uniqueness of Scopine Methobromide: Scopine Methobromide is unique due to its specific binding to the GABA receptor, which distinguishes it from other similar compounds that primarily act on muscarinic receptors. This unique mechanism of action makes it a promising candidate for further research in the development of therapeutic interventions targeting the GABAergic system .
Propriétés
Formule moléculaire |
C9H16BrNO2 |
|---|---|
Poids moléculaire |
250.13 g/mol |
Nom IUPAC |
(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol;bromide |
InChI |
InChI=1S/C9H16NO2.BrH/c1-10(2)6-3-5(11)4-7(10)9-8(6)12-9;/h5-9,11H,3-4H2,1-2H3;1H/q+1;/p-1/t5?,6-,7+,8-,9+; |
Clé InChI |
IKDFZBCJDLZSNH-QGKDKGSHSA-M |
SMILES isomérique |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O)C.[Br-] |
SMILES canonique |
C[N+]1(C2CC(CC1C3C2O3)O)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium;4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B13851056.png)
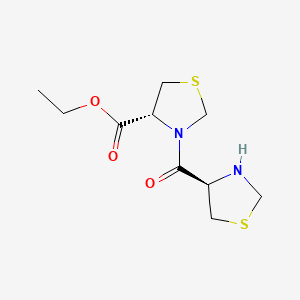
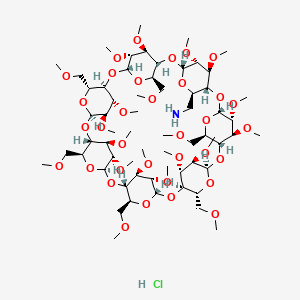

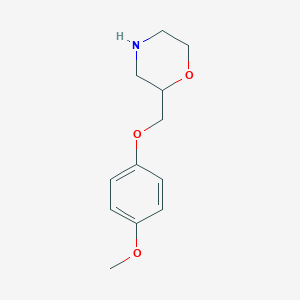
![N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-[tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-(2-hydroxyethyloxy)amino]pyrimidin-5-yl Ticagrelor](/img/structure/B13851093.png)
